2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and phenylacetamide
Mechanism of Action
Target of Action
It is known that similar compounds in the thieno[3,2-d]pyrimidine class have been found to inhibit specific kinases, which are enzymes involved in cellular signaling pathways. Inhibiting specific kinases can be a target for cancer treatment.
Mode of Action
Biochemical Pathways
Given that similar compounds in the thieno[3,2-d]pyrimidine class have been found to inhibit kinases, it is likely that this compound may affect pathways involving these enzymes.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the ethyl group at the 3-position and the oxo group at the 4-position. The final step involves the thiolation of the 2-position and subsequent coupling with N-phenylacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thieno[3,2-d]pyrimidine derivatives have shown promise.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and phenylacetamide derivatives. Examples might include:
- 2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-benzylacetamide
Uniqueness
What sets 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide apart is its specific combination of functional groups and structural elements. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H14N2O2S
- Molecular Weight : 250.33 g/mol
- CAS Number : 319442-19-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of several kinases, including:
- CDC2-like Kinases (CLK) : These kinases play a critical role in cell cycle regulation and have been implicated in various cancers.
- Dual Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) : Inhibition of DYRKs can affect multiple signaling pathways involved in cellular proliferation and differentiation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest:
- Broad-spectrum efficacy against various bacterial strains, indicating potential use as an antibiotic agent.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Anticancer Efficacy :
- A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
- The IC50 value was found to be approximately 15 µM, indicating potent anticancer activity.
-
Antimicrobial Testing :
- In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial effects.
Data Tables
Property | Value |
---|---|
Molecular Weight | 250.33 g/mol |
IC50 (Anticancer) | 15 µM |
MIC (Staphylococcus) | 32 µg/mL |
MIC (Escherichia) | 32 µg/mL |
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHREVYEWXSTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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